molecular formula C21H21NO5 B2401954 (3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid CAS No. 2381389-57-5

(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid

Cat. No.: B2401954
CAS No.: 2381389-57-5
M. Wt: 367.401
InChI Key: QORLZAILEWKVJW-MJGOQNOKSA-N
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Description

(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of amino acids using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Arndt-Eistert homologation protocol is often employed to achieve enantiomerically pure N-Fmoc-protected amino acids. This method involves the conversion of commercially available N-Fmoc-protected α-amino acids to β-amino acids in high yield.

Industrial Production Methods: On an industrial scale, the production of this compound requires stringent control of reaction conditions to ensure high purity and yield. Large-scale synthesis often involves the use of automated peptide synthesizers and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

  • Biology: It is used in the study of protein interactions and enzyme mechanisms.

  • Industry: It is utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting amino acids during peptide synthesis, ensuring the formation of the desired peptide sequence.

Comparison with Similar Compounds

When compared to similar compounds, (3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid stands out due to its unique structural features and functional groups. Similar compounds include other Fmoc-protected amino acids and related oxane derivatives.

List of Similar Compounds

  • N-Fmoc-protected α-amino acids

  • N-Fmoc-protected β-amino acids

  • Other oxane derivatives

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in the field of organic chemistry and beyond.

Properties

IUPAC Name

(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)17-9-10-26-12-19(17)22-21(25)27-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-19H,9-12H2,(H,22,25)(H,23,24)/t17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORLZAILEWKVJW-MJGOQNOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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